Decaethylene glycol dodecyl ether
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Overview
Description
Decaethylene glycol dodecyl ether is a nonionic surfactant widely used in various scientific and industrial applications. It is known for its ability to reduce surface tension and enhance the solubility of hydrophobic compounds in aqueous solutions. The compound has the molecular formula C32H66O11 and a molecular weight of 626.86 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Decaethylene glycol dodecyl ether is typically synthesized through the ethoxylation of dodecyl alcohol with ethylene oxide. The reaction is carried out under alkaline conditions, often using a catalyst such as potassium hydroxide. The process involves the sequential addition of ethylene oxide to dodecyl alcohol, resulting in the formation of the desired ether .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale ethoxylation reactors. The reaction conditions are carefully controlled to ensure the desired degree of ethoxylation and product purity. The final product is typically purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Decaethylene glycol dodecyl ether primarily undergoes reactions typical of nonionic surfactants. These include:
Oxidation: The ether can be oxidized under harsh conditions, leading to the formation of various oxidation products.
Substitution: The hydroxyl groups in the molecule can participate in substitution reactions, forming esters or ethers with other compounds.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Acidic or basic catalysts can facilitate the substitution reactions.
Major Products:
Oxidation: Various carboxylic acids and aldehydes.
Substitution: Esters and ethers depending on the reactants used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of decaethylene glycol dodecyl ether is primarily based on its ability to reduce surface tension and form micelles. The compound interacts with hydrophobic molecules, encapsulating them within the hydrophobic core of the micelles, thereby increasing their solubility in aqueous solutions. This property is particularly useful in drug delivery systems, where it enhances the solubility and bioavailability of hydrophobic drugs .
Comparison with Similar Compounds
Polyethylene glycol dodecyl ether: Similar in structure but with varying degrees of ethoxylation.
Polyoxyethylene lauryl ether: Another nonionic surfactant with similar applications but different chain lengths.
Uniqueness: Decaethylene glycol dodecyl ether is unique due to its specific degree of ethoxylation, which provides an optimal balance between hydrophilicity and hydrophobicity. This balance makes it particularly effective in solubilizing hydrophobic compounds and stabilizing emulsions .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H66O11/c1-2-3-4-5-6-7-8-9-10-11-13-34-15-17-36-19-21-38-23-25-40-27-29-42-31-32-43-30-28-41-26-24-39-22-20-37-18-16-35-14-12-33/h33H,2-32H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMQWDINDMFMPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H66O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30863903 |
Source
|
Record name | 3,6,9,12,15,18,21,24,27,30-decaoxadotetracontan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30863903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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